4-Hydroxy-2-oxo-6-[(pyridin-2-ylmethyl)sulfanyl]-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
4-HYDROXY-2-OXO-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE is a complex heterocyclic compound It features a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-2-OXO-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often require a primary amine and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-2-OXO-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-HYDROXY-2-OXO-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutics.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-HYDROXY-2-OXO-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have comparable chemical properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also feature a fused ring system and are used in similar applications.
Uniqueness
4-HYDROXY-2-OXO-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE is unique due to the presence of the pyridine moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H8N4O2S2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,4-dioxo-6-(pyridin-2-ylmethylsulfanyl)-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C13H8N4O2S2/c14-5-8-9-10(11(18)17-13(19)16-9)21-12(8)20-6-7-3-1-2-4-15-7/h1-4H,6H2,(H2,16,17,18,19) |
InChI Key |
SNWZJXUPSKOJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Origin of Product |
United States |
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